

An In-Depth Technical Guide to the Structure and Bonding of Nitrosylsulfuric Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Nitrosylsulfuric acid*

Cat. No.: *B179271*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

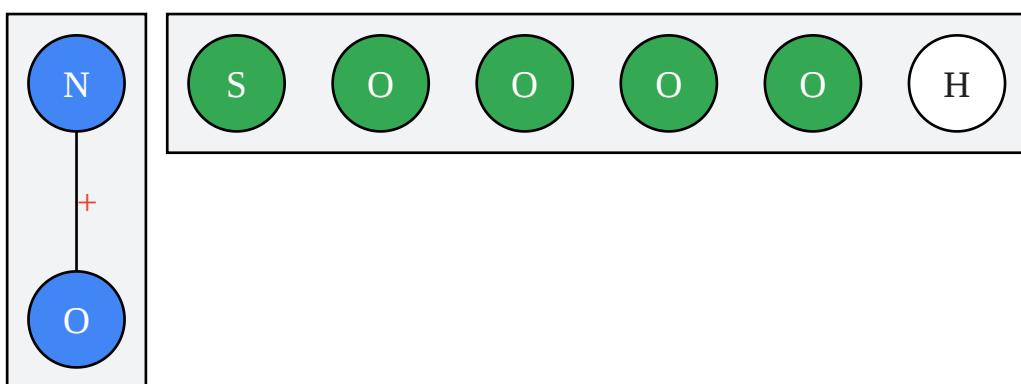
Abstract

Nitrosylsulfuric acid (HSO_4NO), a compound of significant industrial and synthetic importance, presents a fascinating case study in chemical bonding and structure. Historically known as "chamber crystals" from the lead chamber process for sulfuric acid production, its utility extends to the synthesis of caprolactam and various diazotizing reactions in organic chemistry. This technical guide provides a comprehensive overview of the current understanding of the structure and bonding in **nitrosylsulfuric acid**, drawing upon available physical data, spectroscopic insights, and theoretical models. While experimental crystallographic data remains elusive in publicly accessible literature, this guide synthesizes the known properties and provides detailed experimental protocols for its synthesis, laying a foundational understanding for professionals in research and development.

Physicochemical Properties

Nitrosylsulfuric acid is a colorless, crystalline solid in its pure form.^[1] It is a highly reactive and corrosive substance that decomposes in the presence of water.^[2] Commercially, it is often supplied as a 40% solution in sulfuric acid, appearing as a straw-colored, oily liquid.^[3] A summary of its key quantitative properties is presented in Table 1.

Table 1: Physicochemical Properties of **Nitrosylsulfuric Acid**


Property	Value	Reference(s)
Chemical Formula	HSO ₄ NO	[1]
Molar Mass	127.08 g/mol	[1]
Appearance	Colorless to pale yellow crystals	[1] [2]
Melting Point	70 °C (158 °F; 343 K)	[1]
Boiling Point	Decomposes	[1]
Density (40% solution in H ₂ SO ₄)	1.865 g/mL	[1]
Solubility in water	Decomposes	[1]
Solubility	Soluble in concentrated sulfuric acid	[1]

Structure and Bonding

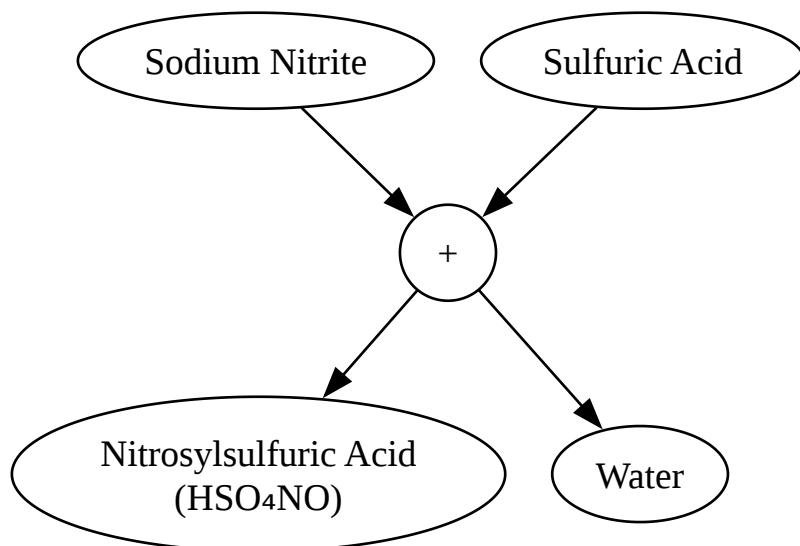
The precise molecular geometry of **nitrosylsulfuric acid** in the solid state has not been definitively determined by X-ray crystallography or neutron diffraction, based on available literature. However, its structure and bonding can be understood through a combination of its chemical properties, spectroscopic data of related compounds, and theoretical considerations.

Nitrosylsulfuric acid is formally the mixed anhydride of sulfuric acid (H₂SO₄) and nitrous acid (HNO₂).[\[1\]](#) This suggests a covalent linkage between the sulfur and nitrogen atoms via an oxygen bridge. The connectivity can be represented as O=N-O-S(=O)₂-OH.

An alternative and widely accepted description of its bonding is that of an ionic salt: nitrosonium hydrogen sulfate, with the structure [NO]⁺[HSO₄]⁻.[\[4\]](#) This ionic character is supported by the chemistry of **nitrosylsulfuric acid**, where it often acts as a source of the nitrosonium ion (NO⁺), a powerful electrophile used in diazotization reactions.

[Click to download full resolution via product page](#)

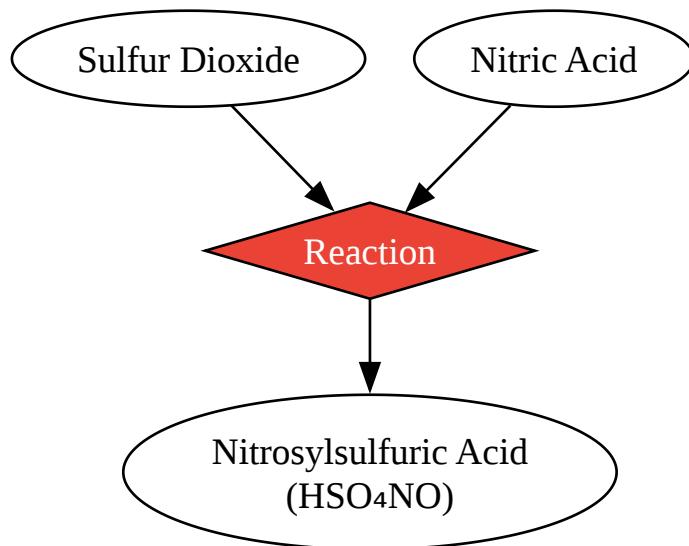
Experimental Protocols


Synthesis of Nitrosylsulfuric Acid

Two primary methods for the synthesis of **nitrosylsulfuric acid** are well-documented.

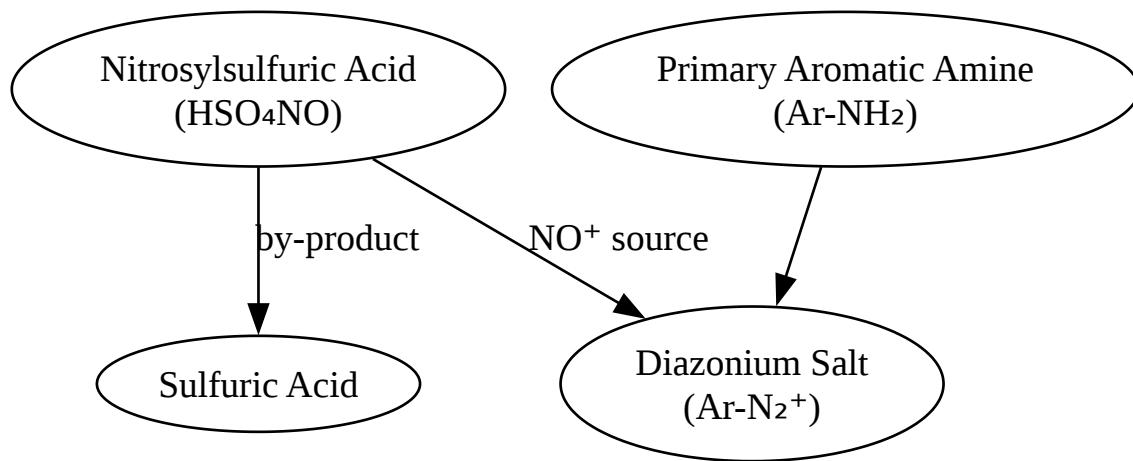
Method 1: From Sodium Nitrite and Sulfuric Acid[1]

This is a common laboratory-scale preparation.


- Materials:
 - Sodium nitrite (NaNO₂)
 - Concentrated sulfuric acid (H₂SO₄), pre-cooled.
- Procedure:
 - Carefully dissolve sodium nitrite in cold, concentrated sulfuric acid.
 - The reaction proceeds according to the following equation: $\text{HNO}_2 + \text{H}_2\text{SO}_4 \rightarrow \text{HSO}_4\text{NO} + \text{H}_2\text{O}$
 - The resulting solution contains **nitrosylsulfuric acid**. Crystalline **nitrosylsulfuric acid** can be precipitated from a 30% solution in sulfuric acid.[2]

[Click to download full resolution via product page](#)

This method is suitable for larger-scale preparations and was historically part of the lead chamber process.


- Materials:
 - Sulfur dioxide (SO₂) gas
 - Fuming nitric acid (HNO₃)
- Procedure:
 - Bubble dry sulfur dioxide gas through cold, fuming nitric acid.
 - The reaction is exothermic and the temperature should be controlled.
 - **Nitrosylsulfuric acid** is formed as a solid precipitate.
 - The reaction is: SO₂ + HNO₃ → HSO₄NO

[Click to download full resolution via product page](#)

Reactivity and Applications

Nitrosylsulfuric acid is a potent oxidizing and diazotizing agent. Its primary utility in organic synthesis stems from its ability to generate the nitrosonium ion (NO^+), which is a key reagent for the conversion of primary aromatic amines to diazonium salts. These diazonium salts are versatile intermediates in the synthesis of a wide range of organic compounds, including azo dyes.

[Click to download full resolution via product page](#)

Safety Considerations

Nitrosylsulfuric acid is a corrosive and hazardous material that reacts violently with water, releasing toxic nitrogen oxides.^[2] It should be handled with appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated fume hood.

Conclusion

While a definitive, experimentally determined structure of **nitrosylsulfuric acid** remains to be published, a robust understanding of its properties and bonding can be formulated from existing data and theoretical principles. Its characterization as both a mixed anhydride and, more functionally, as nitrosonium hydrogen sulfate, provides a framework for comprehending its reactivity. The detailed synthesis protocols provided herein offer a practical basis for its preparation in a laboratory setting. Further research, particularly single-crystal X-ray diffraction studies, would be invaluable in elucidating the precise bond lengths and angles, thereby providing a more complete picture of this important chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Nitrosylsulfuric Acid [drugfuture.com]
- 2. Nitrosylsulfuric acid - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. grokipedia.com [grokipedia.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Structure and Bonding of Nitrosylsulfuric Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b179271#understanding-the-structure-and-bonding-in-nitrosylsulfuric-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com